molecular formula C9H16F3NO2S B2961891 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine CAS No. 1456279-12-1

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine

Cat. No. B2961891
CAS RN: 1456279-12-1
M. Wt: 259.29
InChI Key: HGKVEOIFRXBJEF-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine, also known as ITTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a piperidine derivative that contains both isopropylsulfonyl and trifluoromethyl groups. In

Mechanism of Action

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine's mechanism of action is not yet fully understood. However, it is believed to act as a modulator of ion channels by binding to specific sites on the channel protein. This binding enhances the activity of the channel, resulting in increased ion flux across the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have effects on neuronal excitability and synaptic transmission. Studies have shown that this compound enhances the activity of Nav1.2 channels, resulting in increased action potential firing in neurons. This activity may contribute to the anticonvulsant effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine is its ability to enhance the activity of specific ion channels, making it a useful tool for studying the function of these channels in vitro. However, its effects on neuronal excitability also make it challenging to use in vivo, as it may have unintended effects on neuronal activity.

Future Directions

There are several potential future directions for research on 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal excitability. Finally, this compound may also have potential applications in other areas of research, such as the development of new ion channel modulators for use in drug discovery.

Synthesis Methods

The synthesis of 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine involves the reaction of 1-(isopropylsulfonyl)piperidine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction results in the formation of this compound, which can be purified through column chromatography. The yield of this compound can be increased by optimizing the reaction conditions, such as temperature and time.

Scientific Research Applications

1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine has been studied for its potential pharmacological properties, including its ability to act as a modulator of ion channels. It has been shown to enhance the activity of certain ion channels, such as the voltage-gated sodium channel Nav1.2. This activity makes this compound a potential candidate for the development of drugs for the treatment of neurological disorders such as epilepsy.

properties

IUPAC Name

1-propan-2-ylsulfonyl-3-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO2S/c1-7(2)16(14,15)13-5-3-4-8(6-13)9(10,11)12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKVEOIFRXBJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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